molecular formula C12H13F3N2O3 B1305027 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 702650-29-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No.: B1305027
CAS No.: 702650-29-1
M. Wt: 290.24 g/mol
InChI Key: YCLQAAVUHAWJKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, trifluoromethyl iodide, and nitric acid. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and heterocyclic compounds.

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro, trifluoromethyl, and piperidin-4-ol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQAAVUHAWJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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